

Cross-Validation of COH-SR4 Effects in Diverse Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: COH-SR4

Cat. No.: B1682623

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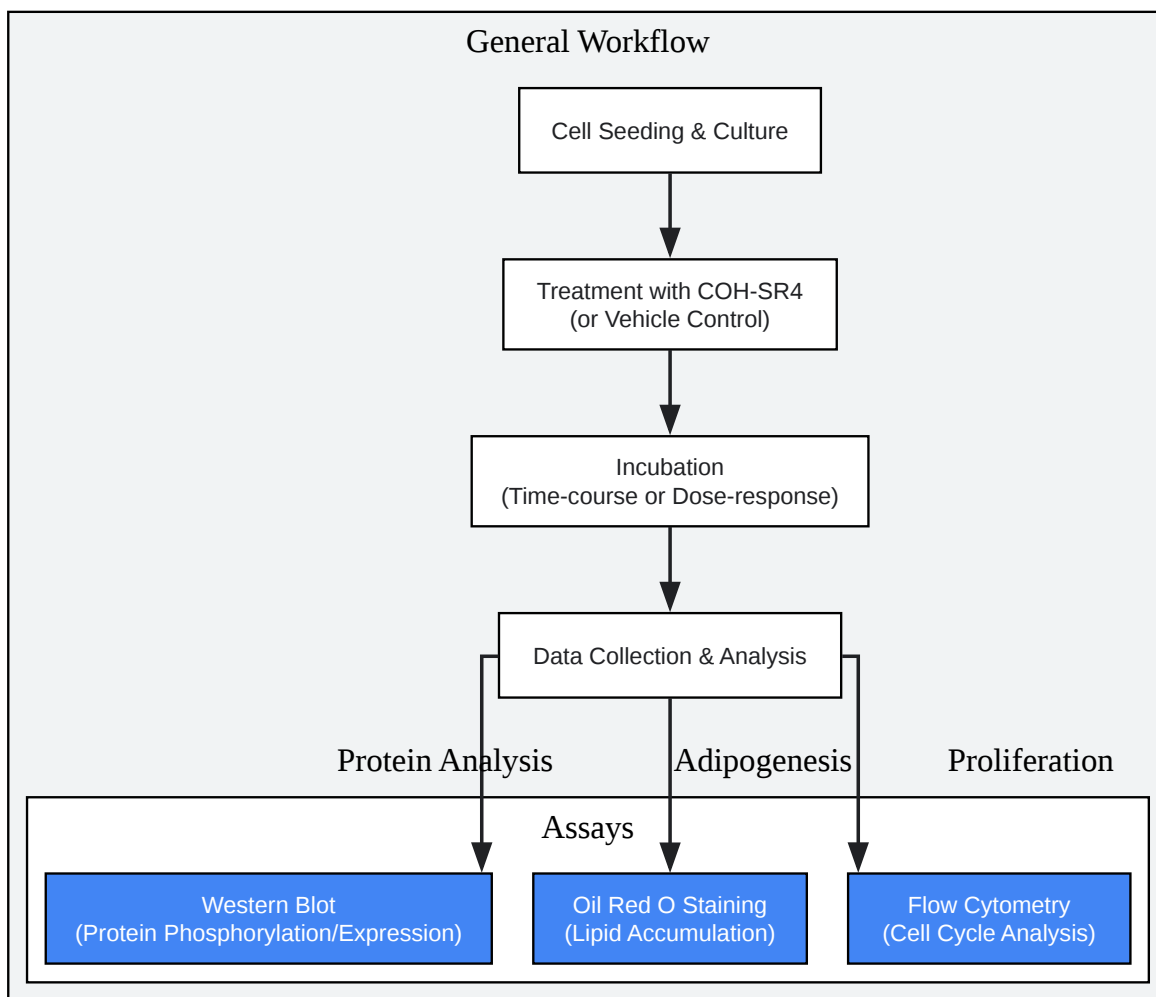
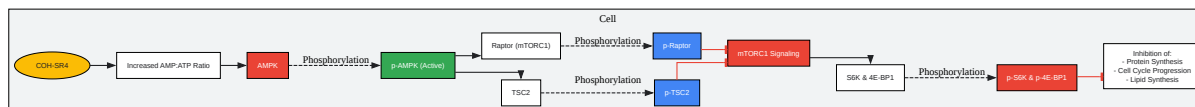
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule **COH-SR4**'s effects across various cell lines, supported by experimental data. **COH-SR4**, a novel compound initially identified for its anti-cancer properties, has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.^{[1][2]} Its effects on adipogenesis and cancer cell proliferation are primarily mediated through the AMPK/mTORC1 signaling pathway.^{[1][3]}

Mechanism of Action

COH-SR4 indirectly activates AMPK by increasing the cellular AMP:ATP ratio.^{[1][4]} This activation is independent of the upstream kinases LKB1 and CaMKK β .^{[2][4]} Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis protein 2 (TSC2) and raptor, a component of the mTORC1 complex.^{[1][5]} This leads to the inhibition of mTORC1 signaling, which in turn reduces the phosphorylation of its downstream effectors, S6K and 4E-BP1, ultimately inhibiting protein synthesis, cell cycle progression, and lipid synthesis.^{[1][5]}

Signaling Pathway of COH-SR4



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